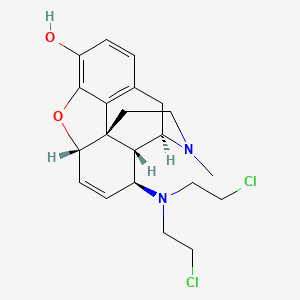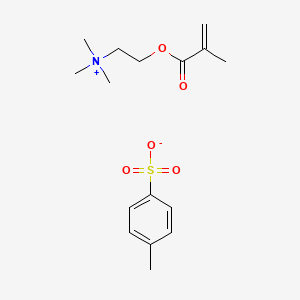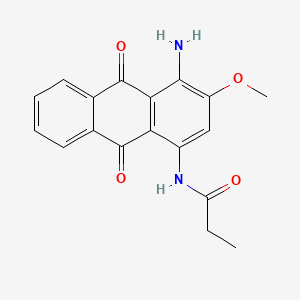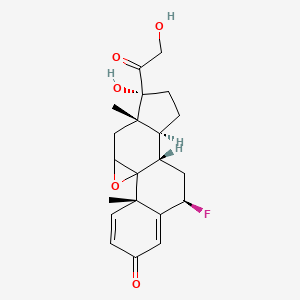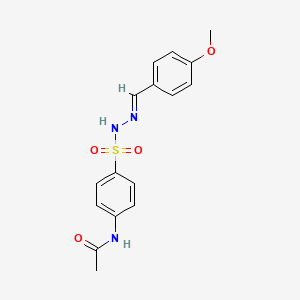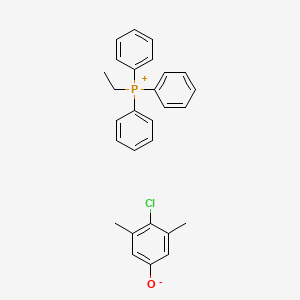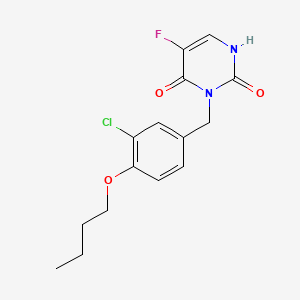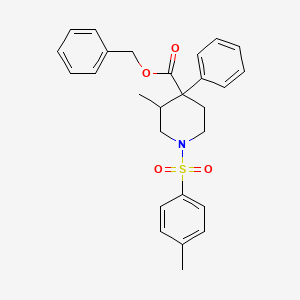
Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 281-233-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. This compound is known for its role as a radical initiator in polymerization processes, making it a crucial component in the production of polymers and other chemical products.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine: This step produces the intermediate compound, which is then further processed.
Purification: The intermediate compound is purified to remove any impurities and by-products.
Final Reaction: The purified intermediate is subjected to further reaction conditions to yield 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors and precise control of reaction parameters. The process is optimized to maximize yield and minimize waste. Key steps include:
Raw Material Handling: Ensuring the quality and purity of acetone cyanohydrin and hydrazine.
Reaction Control: Maintaining optimal temperature, pressure, and reaction time to achieve high conversion rates.
Product Isolation: Efficient separation and purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes radical decomposition reactions. Upon heating, it decomposes to form free radicals, which can initiate various polymerization reactions.
Common Reagents and Conditions
Reagents: The compound itself acts as a radical initiator.
Conditions: Elevated temperatures are typically required to induce decomposition and radical formation.
Major Products
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which then participate in the polymerization of monomers to form polymers.
科学研究应用
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some key applications include:
Polymer Chemistry: Used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile and polystyrene.
Biological Studies: Employed in studies involving radical-induced processes and mechanisms.
Material Science: Utilized in the development of new materials with specific properties, such as hydrogels and nanocomposites.
Industrial Applications: Applied in the production of plastics, adhesives, and coatings.
作用机制
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The process can be summarized as follows:
Decomposition: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form two free radicals.
Initiation: The free radicals react with monomer molecules, creating active sites for polymerization.
Propagation: The active sites continue to react with additional monomer molecules, leading to the growth of polymer chains.
Termination: The polymerization process is terminated when two free radicals combine, or when a radical reacts with an inhibitor.
相似化合物的比较
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a radical initiator and its ability to decompose at relatively low temperatures. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures compared to 2,2’-azobis(2-methylpropionitrile).
2,2’-azobis(2,4-dimethylvaleronitrile): A similar compound with a slightly different structure, used in specific polymerization processes.
Di-tert-butyl Peroxide: A radical initiator with different decomposition characteristics and applications.
属性
CAS 编号 |
83898-25-3 |
|---|---|
分子式 |
C27H29NO4S |
分子量 |
463.6 g/mol |
IUPAC 名称 |
benzyl 3-methyl-1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C27H29NO4S/c1-21-13-15-25(16-14-21)33(30,31)28-18-17-27(22(2)19-28,24-11-7-4-8-12-24)26(29)32-20-23-9-5-3-6-10-23/h3-16,22H,17-20H2,1-2H3 |
InChI 键 |
BKRKRKJVVVDWKX-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


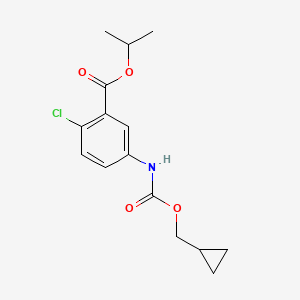

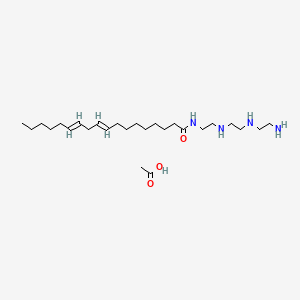
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

